cis,cis-3,6-Nonadienal-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis,cis-3,6-Nonadienal-d4 involves the incorporation of deuterium atoms into the parent compound, cis,cis-3,6-Nonadienal. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : cis,cis-3,6-Nonadienal-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
cis,cis-3,6-Nonadienal-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of cis,cis-3,6-Nonadienal-d4 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits altered pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart . This can affect the rate of enzymatic reactions and the stability of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to cis,cis-3,6-Nonadienal-d4 include cis,cis-3,6-Nonadienal, cis-3-hexenal, cis-3-nonenal, and cis-6-nonenal .
Uniqueness: : The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research. Deuterium substitution can lead to differences in reaction rates, metabolic stability, and detection sensitivity, making it a valuable tool for various applications .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
142.23 g/mol |
IUPAC Name |
(3Z,6Z)-3,4,6,7-tetradeuterionona-3,6-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6-/i3D,4D,6D,7D |
InChI Key |
FIDBXHOCOXRPRO-QFLBLQEISA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CC=O)/[2H])/CC |
Canonical SMILES |
CCC=CCC=CCC=O |
Origin of Product |
United States |
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